N3-L-Dap(Boc)-OH

Peptide Synthesis ADC Linker Chemistry Solid-Phase Synthesis

PROTAC and ADC development teams requiring precise azide placement on a defined two-carbon Dap backbone face synthetic reproducibility risks when substituting Dab analogs or deprotected variants. N3-L-Dap(Boc)-OH eliminates this uncertainty with orthogonal Boc protection, stable azide functionality, and verified stereochemistry. • ≥99% HPLC purity minimizes pre-use purification for critical peptide coupling and click conjugation steps. • Crystalline free acid (mp 90-97 °C) provides identity verification and ensures weighing accuracy. • Store at 0-8 °C; ships at ambient temperature - compatible with Boc/Bzl SPPS workflows without dual-protecting-group inventory.

Molecular Formula C8H14N4O4
Molecular Weight 230.22 g/mol
Cat. No. B2435779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-L-Dap(Boc)-OH
Molecular FormulaC8H14N4O4
Molecular Weight230.22 g/mol
Structural Identifiers
InChIInChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)10-4-5(6(13)14)11-12-9/h5H,4H2,1-3H3,(H,10,15)(H,13,14)/t5-/m0/s1
InChIKeyIVADUQQDYTXXQS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N3-L-Dap(Boc)-OH: Azido Linker for ADC & PROTAC


N3-L-Dap(Boc)-OH (CAS 1932432-15-9, also known as Nα-Azido-Nβ-Boc-L-2,3-diaminopropionic acid) is an orthogonally protected bifunctional amino acid derivative used as a click chemistry building block . The compound features a Boc (tert-butyloxycarbonyl)-protected β-amino group and an α-azido moiety on an L-2,3-diaminopropionic acid (L-Dap) backbone, with a molecular weight of 230.22 g/mol [1]. It is commercially available in two principal forms: the free acid and the cyclohexylamine (CHA) salt . The azido group enables participation in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions for bioconjugation, while the Boc protection maintains amino group integrity during peptide coupling steps .

Why N3-L-Dap(Boc)-OH Cannot Be Substituted


Direct generic substitution of N3-L-Dap(Boc)-OH with closely related azido amino acid derivatives is not chemically or procedurally valid due to three quantifiable factors: backbone chain length (Dap vs. Dab vs. Orn), stereochemical configuration (L- vs. D-enantiomer), and physical form (free acid vs. CHA salt) . The Dap backbone introduces a β-amino group that, when Boc-protected, provides a precise two-carbon spacer geometry between the α-carboxylate click handle and the protected amine. Substitution with N3-L-Dab(Boc)-OH (CAS 1932403-71-8) extends this spacer by one methylene unit, altering linker conformation, while substitution with the unprotected H-D-Dap(N3)-OH (CAS 105928-88-9) eliminates orthogonal protection entirely, introducing side-reaction risk during solid-phase peptide synthesis . Furthermore, the CHA salt form (CAS 2098496-88-7) exhibits a higher melting point (116–121 °C) than the free acid, directly affecting storage, handling, and weighing accuracy . These structural and formulation differences materially impact synthetic route reproducibility, linker spatial orientation in PROTAC design, and conjugate homogeneity in ADC applications [1].

N3-L-Dap(Boc)-OH: Procurement Comparison


CHA Salt vs. Free Acid: Purity & Storage

The CHA salt form (Boc-L-Dap(N3)-OH·CHA, CAS 2098496-88-7) offers quantifiable handling and stability advantages over the free acid form (CAS 1932432-15-9) that directly impact procurement decisions for solid-phase peptide synthesis (SPPS). The CHA salt is supplied with a minimum HPLC purity specification of ≥99%, whereas the free acid is typically specified at ≥95% purity . The CHA salt exhibits a defined melting point range of 116–121 °C, enabling crystalline form verification, while the free acid lacks a reported melting point in commercial specifications, a characteristic that can indicate amorphous or hygroscopic behavior . Storage recommendations differ accordingly: the CHA salt is specified for 2–8 °C refrigeration, whereas the free acid requires storage at -20 °C for long-term (3-year) stability [1].

Peptide Synthesis ADC Linker Chemistry Solid-Phase Synthesis

Dap vs. Dab Backbone: PROTAC Linker Spacing

The Dap (2,3-diaminopropionic acid) backbone provides a two-carbon spacer between the α-carboxylate and the β-amino group, whereas the Dab (2,4-diaminobutyric acid) backbone found in N3-L-Dab(Boc)-OH (CAS 1932403-71-8) extends this spacer by one methylene unit to a three-carbon span [1]. This single-carbon difference is not trivial in PROTAC linker design: mono-Boc diamines constitute the most popular linker class for PROTAC construction, with optimal linker length directly governing ternary complex formation efficiency between the target protein and E3 ligase [2]. Linker composition, length, and attachment sites must be optimized for each PROTAC to achieve the correct spatial orientation for productive ubiquitination [3]. Substituting Dap for Dab alters the projected distance between click-conjugated modules by approximately 1.2–1.5 Å in the extended conformation, a difference that can determine whether a ternary complex forms at all [4].

PROTAC Design Linker Optimization Bifunctional Degraders

Boc vs. Fmoc: SPPS Protocol Compatibility

The Boc protecting group on N3-L-Dap(Boc)-OH is specifically compatible with Boc/Bzl solid-phase peptide synthesis (SPPS) protocols, in which deprotection employs trifluoroacetic acid (TFA) rather than the piperidine conditions used in Fmoc/tBu SPPS [1]. The main advantage of SPPS is the ability to perform wash steps after each reaction, removing excess reagents and achieving high yields through the use of activated and protected amino acid building blocks [2]. Azido and alkyne functions react with high specificity to form 1,2,3-triazole rings, and both educts and products remain stable and inert under standard peptide synthesis conditions [3]. For laboratories operating Boc/Bzl synthesis platforms, an Fmoc-protected analog would be incompatible with their existing deprotection protocols, whereas N3-L-Dap(Boc)-OH integrates directly without methodology change. The combination of Boc protection with the azido handle enables orthogonal deprotection strategies: the Boc group is removed under acidic conditions while the azide remains intact for downstream click conjugation, a feature not available with non-orthogonally protected analogs like H-D-Dap(N3)-OH .

Solid-Phase Peptide Synthesis Boc-SPPS Orthogonal Protection

L- vs. D-Enantiomer: Bioconjugate Stereochemistry

N3-L-Dap(Boc)-OH (CAS 1932432-15-9) contains the L-enantiomer of 2,3-diaminopropionic acid. The D-enantiomer counterpart, Nα-Boc-Nβ-azido-D-2,3-diaminopropionic acid (available as the CHA salt), is a distinct compound with the CAS registry number differing from the L-form . In the context of ADC linker design, diaminopropionic acid (DPR) has been specifically employed to prepare drug-linker constructs incorporating a basic amino group adjacent to the maleimide moiety, positioned to provide intramolecular catalysis of thiosuccinimide ring hydrolysis and thereby improve linker stability characteristics [1]. Stereochemical configuration at the α-carbon dictates the three-dimensional presentation of both the azido click handle and the Boc-protected amine relative to the carboxylic acid coupling site. While direct comparative data between L- and D-forms of this specific compound are not available in the public domain, class-level inference from peptide and ADC literature establishes that enantiomeric configuration affects protease susceptibility, linker orientation, and ultimately conjugate pharmacokinetic profiles [2].

ADC Linker Chemistry Enantiomeric Purity Pharmacokinetics

N3-L-Dap(Boc)-OH: Key Applications


PROTAC Linker Optimization: Dap Backbone Geometry

Research teams optimizing PROTAC linkers for a specific target protein–E3 ligase pair should prioritize N3-L-Dap(Boc)-OH over the Dab analog when the required spatial separation between the target-binding ligand and E3-recruiting ligand is best served by the 2-carbon Dap backbone. Mono-Boc diamines are the most prevalent linker class in PROTAC design, and the one-carbon difference between Dap and Dab alters linker conformation [1]. Rational linker design with respect to composition, length, and attachment sites is essential for developing potent PROTAC compounds [2]. This compound enables exploration of Dap-based linker geometries without the synthetic burden of de novo linker construction.

Boc/Bzl SPPS with Click Conjugation

Laboratories operating Boc/Bzl SPPS platforms should select N3-L-Dap(Boc)-OH for incorporating azido functionality into synthetic peptides. The Boc protecting group is removed under standard TFA conditions while the azide remains intact for post-synthesis click conjugation [1]. Azido and alkyne functions react with high specificity, and both educts and products are stable and inert under standard peptide synthesis conditions [2]. Using this building block eliminates the need to maintain dual protecting-group inventories or revalidate Fmoc-based protocols on Boc-configured automated synthesizers.

ADC Linker Development: High-Purity Salt Form

ADC development programs requiring high-purity, well-characterized linker building blocks should preferentially procure the CHA salt form (Boc-L-Dap(N3)-OH·CHA) over the free acid. The CHA salt is supplied at ≥99% HPLC purity compared to ≥95% for the free acid, reducing pre-use purification burden [1][2]. The defined melting point (116–121 °C) provides a crystalline identity verification metric absent for the free acid, and the 2–8 °C storage condition simplifies laboratory handling relative to the -20 °C requirement of the free acid . These quantifiable handling advantages support reproducible linker synthesis in regulated ADC manufacturing environments.

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